Methyl 5-bromo-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 5-bromo-1-benzothiophene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C10H7BrO2S and its molecular weight is 271.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
DNA Methyltransferase Inhibitors
DNA methylation plays a crucial role in epigenetic gene regulation, impacting chromatin structure, transcriptional repression, and the suppression of transposable elements. Methyl 5-bromo-1-benzothiophene-2-carboxylate, as part of the broader chemical family, might have relevance in research on DNA methylation due to its structural features. DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown potential in inhibiting hypermethylation and restoring suppressor gene expression in cancer research. These inhibitors have been explored for their antitumor effects in vitro and in vivo, demonstrating the importance of methyl groups in regulating gene expression and the potential therapeutic applications of methylated compounds (Goffin & Eisenhauer, 2002).
Environmental Epigenetics and Genome Flexibility
Environmental factors can induce epigenetic changes, such as DNA methylation/demethylation, impacting genome regulation. Research in this area focuses on how chemical exposures, including those to compounds with methyl groups, influence epigenetic patterns, leading to alterations in gene expression and potentially contributing to various pathologies. Studies highlight the sensitivity of DNA hydroxymethylation as a biosensor for environmental factors, suggesting that compounds like this compound could be of interest in understanding environmental epigenetics (Efimova et al., 2020).
Pharmacological and Synthetic Profile of Benzothiazepine
The benzothiazepine framework, closely related to benzothiophenes, exhibits a range of biological activities, including coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. Research into benzothiazepines and their derivatives, including potentially this compound, could provide insights into novel therapeutic agents. This underscores the importance of structural motifs found in benzothiophenes and their utility in drug discovery (Dighe et al., 2015).
Safety and Hazards
“Methyl 5-bromo-1-benzothiophene-2-carboxylate” is classified as Acute Tox. 4 (H302, H312, H332), which means it is harmful if swallowed, in contact with skin, or if inhaled . It is also classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319), indicating it causes skin and eye irritation . It is also classified as STOT SE 3 (H335), which means it may cause respiratory irritation .
Properties
IUPAC Name |
methyl 5-bromo-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYVZHUZZZKQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384973 | |
Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7312-11-0 | |
Record name | Methyl 5-bromobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7312-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-bromo-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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